1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
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Overview
Description
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-aminobenzamide with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:
Quinazoline: The parent compound, which lacks the dimethyl and hydroxy groups.
4-Hydroxyquinazoline: A derivative with a hydroxy group at the 4-position.
2,4-Dioxoquinazoline: A derivative with two oxo groups at the 2- and 4-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-hydroxy-1,3-dimethylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHJHORNXUKEBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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